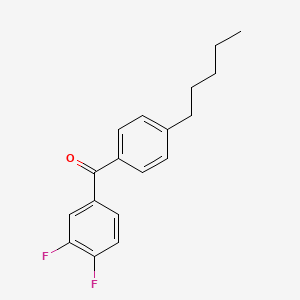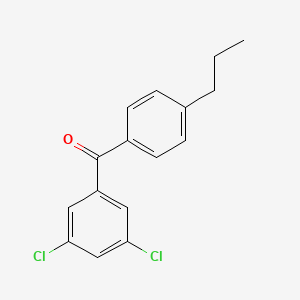
2-(4-Trifluoromethylbenzoyl)oxazole
Vue d'ensemble
Description
2-(4-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A review of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972 aims to look for potential oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis
Oxazole compounds, including this compound, are present in various chemical reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .Applications De Recherche Scientifique
Synthesis and Catalysis
- 2,4-Oxazoles, including derivatives like 2-(4-Trifluoromethylbenzoyl)oxazole, are integral in the synthesis of various natural products. A study by Luo et al. (2012) demonstrated an efficient modular synthesis of this structure via a gold-catalyzed oxidation strategy. This process involves the annulation between a terminal alkyne and a carboxamide, highlighting the role of bidentate ligands in stabilizing the reactive intermediates during synthesis (Luo, Ji, Li, & Zhang, 2012).
Functionalization and Coupling Reactions
- Flegeau et al. (2006) described a protocol for the functionalization of oxazole positions using the Suzuki coupling reaction. This methodology is particularly effective with 2-aryl-4-trifloyloxazoles and has been extended to the synthesis of a variety of oxazole derivatives, showcasing the versatility and applicability of such compounds in complex chemical syntheses (Flegeau, Popkin, & Greaney, 2006).
Antiprotozoal Activity
- Research by Carballo et al. (2017) on 2-amino-4-phenyloxazole derivatives, a related class of compounds, has shown significant in vitro antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. These findings suggest potential biomedical applications of oxazole derivatives in treating protozoal infections (Carballo et al., 2017).
Antimicrobial and Anticonvulsant Agents
- Wei et al. (2010) investigated oxazole derivatives as anticonvulsant agents, demonstrating their potential use in medical applications. This research highlights the therapeutic value of oxazole compounds in the development of new drugs for the treatment of convulsive disorders (Wei, Wu, Sun, Chai, & Quan, 2010).
- The study of oxazole-based medicinal chemistry by Zhang, Zhao, & Zhou (2018) provides a comprehensive overview of the diverse biological activities of oxazole compounds, including their antibacterial, antifungal, and antiviral properties, further emphasizing their significance in drug development (Zhang, Zhao, & Zhou, 2018).
Mécanisme D'action
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
Oxazole derivatives, including 2-(4-Trifluoromethylbenzoyl)oxazole, are known to affect a wide range of biological pathways . They have been associated with various biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
Some oxazole derivatives have shown significant antibacterial and antifungal activities .
Safety and Hazards
Orientations Futures
Oxazole-based molecules, including 2-(4-Trifluoromethylbenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
Analyse Biochimique
Biochemical Properties
2-(4-Trifluoromethylbenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . This modulation can result in altered gene expression patterns, affecting the production of proteins involved in cellular metabolism and other essential functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding can also affect the expression of genes involved in various biochemical pathways, leading to changes in the levels of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and reduction of the compound, leading to its conversion into more hydrophilic metabolites that can be excreted from the body . The interaction of this compound with these enzymes can also affect the levels of other metabolites and influence metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and its ability to influence cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and mechanisms of action.
Propriétés
IUPAC Name |
1,3-oxazol-2-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHMIRJRFVXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642072 | |
| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-66-5 | |
| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















